1-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one
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Overview
Description
1-(3-Chlorophenyl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 4-methyl-4H-1,2,4-triazole-3-thiol.
Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a condensation reaction with the triazole thiol in the presence of a base such as sodium hydroxide to form an intermediate.
Final Product Formation: The intermediate is then subjected to further reaction conditions, such as heating and the addition of a suitable oxidizing agent, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-2-(1H-1,2,4-triazol-3-ylthio)ethanone: Similar structure but lacks the methyl group on the triazole ring.
1-(3-Chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone: Similar structure but with different substitution patterns on the triazole ring.
Uniqueness
1-(3-Chlorophenyl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one is unique due to the presence of the 4-methyl group on the triazole ring, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C11H10ClN3OS |
---|---|
Molecular Weight |
267.74 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C11H10ClN3OS/c1-15-7-13-14-11(15)17-6-10(16)8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3 |
InChI Key |
AYEABCPYIXNNDX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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